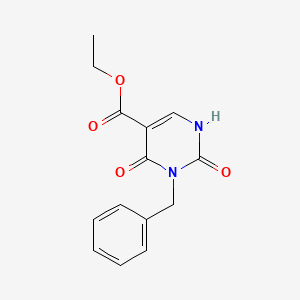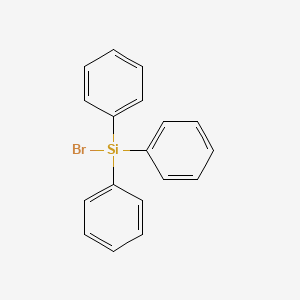
N-(2-Fluoro-4-chlorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Fluoro-4-chlorophenyl)urea is an organic compound that belongs to the class of substituted ureas It is characterized by the presence of a urea moiety attached to a phenyl ring substituted with fluorine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions: N-(2-Fluoro-4-chlorophenyl)urea can be synthesized through the reaction of 2-fluoro-4-chloroaniline with an isocyanate derivative. One common method involves the nucleophilic addition of 2-fluoro-4-chloroaniline to potassium isocyanate in an aqueous medium . The reaction is typically carried out under mild conditions, without the need for organic co-solvents, making it an efficient and environmentally friendly process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions: N-(2-Fluoro-4-chlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions due to the presence of electron-withdrawing fluorine and chlorine atoms.
Reduction Reactions: The urea moiety can be reduced under specific conditions to yield corresponding amines.
Oxidation Reactions: The compound can undergo oxidation, particularly at the urea moiety, to form various oxidized derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nitrating agents under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are typically employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenylureas.
Reduction Reactions: Products include corresponding amines.
Oxidation Reactions: Products include oxidized urea derivatives.
科学的研究の応用
N-(2-Fluoro-4-chlorophenyl)urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-Fluoro-4-chlorophenyl)urea involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an enzyme inhibitor and its role in cellular signaling pathways .
類似化合物との比較
- N-(3-Fluorophenyl)-N’-(2-thiazolyl)urea
- N-(4-Chlorophenyl)-N’-(2-thiazolyl)urea
- N-(2-Bromo-4-chlorophenyl)urea
Comparison: N-(2-Fluoro-4-chlorophenyl)urea is unique due to the presence of both fluorine and chlorine substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The combination of these substituents can enhance its electron-withdrawing properties, making it more reactive in certain chemical reactions and potentially more potent in biological applications .
特性
分子式 |
C7H6ClFN2O |
|---|---|
分子量 |
188.59 g/mol |
IUPAC名 |
(4-chloro-2-fluorophenyl)urea |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-1-2-6(5(9)3-4)11-7(10)12/h1-3H,(H3,10,11,12) |
InChIキー |
MVXFMHBLTZTQLU-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)F)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)


![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)




![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)


